Lipophilicity Contrast: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline Exhibits 1.8 log Units Lower XLogP than 2‑Chloro‑4‑(4‑phenyl‑1‑piperazinyl)quinazoline
In a direct computational comparison using PubChem‑computed XLogP values, 2‑chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline (CID 21412375) records an XLogP of 2.8, whereas the phenylpiperazinyl analog 2‑chloro‑4‑(4‑phenyl‑1‑piperazinyl)quinazoline (CID 22692657) records an XLogP of 4.6 [1][2]. The 1.8‑unit difference corresponds to an approximately 63‑fold higher predicted partition coefficient for the comparator and flags it as a potential hERG liability risk under common drug‑likeness filters such as the AZ filter (LogP > 3.5 alert) [3]. Both compounds share an identical TPSA of 32.3 Ų, indicating that the lipophilicity shift is driven entirely by the aryl substitution and not by polar surface area changes [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.8 |
| Comparator Or Baseline | 2‑Chloro‑4‑(4‑phenyl‑1‑piperazinyl)quinazoline (CID 22692657), XLogP = 4.6 |
| Quantified Difference | ΔXLogP = –1.8 (target is more hydrophilic) |
| Conditions | PubChem PUG‑REST computed XLogP (version 3.0 algorithm) |
Why This Matters
The significantly lower lipophilicity of the target compound translates into improved aqueous solubility and a reduced risk of off‑target hERG channel blockade, making it a more tractable starting point for lead optimization programs where controlling logP is critical.
- [1] PubChem Computed Properties: XLogP, TPSA for CID 21412375. Retrieved via PUG-REST. View Source
- [2] PubChem Computed Properties: XLogP, TPSA for CID 22692657. Retrieved via PUG-REST. View Source
- [3] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug‑like concepts on decision‑making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881‑890. (Provides benchmark logP thresholds for hERG and attrition risk). View Source
